molecular formula C8H12O2 B2682175 7-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2241142-15-2

7-Methoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2682175
CAS No.: 2241142-15-2
M. Wt: 140.182
InChI Key: QCVRHJLPKVUBAB-UHFFFAOYSA-N
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Description

7-Methoxybicyclo[320]heptan-6-one is a bicyclic organic compound with a unique structure that makes it a subject of interest in various fields of scientific research This compound is characterized by a bicyclo[320]heptane skeleton with a methoxy group at the 7th position and a ketone group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure. This reaction typically requires elevated temperatures and can be catalyzed by Lewis acids to improve yield and selectivity .

Another approach involves the photolysis of epoxides in the presence of methanol, which leads to the formation of oxo-esters and lactones . This method provides a versatile route to synthesize various derivatives of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 7-methoxybicyclo[3.2.0]heptan-6-ol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methoxybicyclo[32

Scientific Research Applications

7-Methoxybicyclo[3.2.0]heptan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-one and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxybicyclo[3.2.0]heptan-6-one is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

7-methoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8-6-4-2-3-5(6)7(8)9/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVRHJLPKVUBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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